Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
説明
BenchChem offers high-quality Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
methyl 2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4S2/c1-24-12(22)8-27-15-20-11-6-7-26-13(11)14(23)21(15)9-2-4-10(5-3-9)25-16(17,18)19/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFKGISERHHEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, with the CAS number 877654-70-1, is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is , with a molecular weight of 418.4 g/mol. The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core substituted with a trifluoromethoxyphenyl group.
Anticancer Activity
Recent studies have indicated that compounds similar to Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate exhibit significant anticancer properties. For instance, research has shown that certain thieno[3,2-d]pyrimidine derivatives can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation and survival. Inhibition of TrxR has been linked to selective antitumor effects in various cancer cell lines .
Case Study: Inhibition of TrxR
A study demonstrated that specific thieno[3,2-d]pyrimidine derivatives inhibited TrxR activity in vitro. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has also been evaluated for antimicrobial properties. Preliminary tests indicated that compounds with similar structures displayed activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table: Antimicrobial Activity Comparison
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 µg/mL |
| Compound B | Escherichia coli | 31.25 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate. Variations in substituents on the thieno[3,2-d]pyrimidine ring have been correlated with enhanced potency against cancer cells and pathogens.
Key Findings:
- Trifluoromethoxy Group : Enhances lipophilicity and cellular uptake.
- Thienyl Substituents : Contribute to the inhibition of specific enzymes involved in tumor growth.
- Acetate Moiety : Plays a role in modulating solubility and bioavailability.
Q & A
Q. What are the key synthetic strategies for preparing Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the thieno[3,2-d]pyrimidine core. A common approach includes: (i) Condensation of a substituted phenyl group at the 3-position of the pyrimidine ring. (ii) Thioether formation via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives). (iii) Esterification with methyl groups under acidic or basic conditions. Critical parameters include solvent choice (e.g., DMF or DMSO for solubility), temperature control (60–80°C for optimal thiol coupling), and reaction time (12–24 hours for complete conversion). Purity (>95%) is confirmed via HPLC and NMR .
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., thioacetate methyl at ~3.7 ppm) and confirms regioselectivity of the trifluoromethoxy group.
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~485–495 Da).
- X-ray Crystallography (if applicable): Resolves conformation of the tetrahydrothieno ring.
Discrepancies may arise in NOESY spectra due to rotational flexibility of the thioacetate group, requiring DFT calculations to reconcile experimental vs. theoretical data .
Advanced Research Questions
Q. What strategies are employed to resolve conflicting biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., ester hydrolysis).
- Metabolite Identification : Use hepatic microsomes to detect phase I/II metabolites that may reduce efficacy.
- Dose Optimization : Adjust dosing regimens in vivo to account for rapid clearance, as seen in analogs with similar ester groups .
Q. How can computational methods predict the compound’s interaction with biological targets, and what limitations exist?
- Methodological Answer :
- Molecular Docking : Models binding to enzymes (e.g., kinases) using software like AutoDock Vina. The trifluoromethoxy group’s electronegativity enhances hydrogen bonding with catalytic lysine residues.
- MD Simulations : Evaluate binding stability over 100 ns trajectories; limitations include force field inaccuracies for fluorine atoms.
- QSAR Analysis : Correlates substituent effects (e.g., phenyl vs. tolyl groups) with IC50 values, but requires high-quality experimental data for validation .
Q. What experimental designs mitigate side reactions during functionalization of the thieno[3,2-d]pyrimidine core?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during thioacetate coupling.
- Catalytic Systems : Pd/Cu-mediated cross-coupling reduces undesired dimerization.
- In Situ Monitoring : ReactIR tracks intermediates to abort reactions if byproducts exceed 5% .
Data Contradiction Analysis
Q. How to address inconsistencies in reported enzymatic inhibition potencies across studies?
- Methodological Answer :
- Assay Standardization : Compare buffer conditions (e.g., Tris-HCl vs. PBS affects ionizable groups).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability.
- Crystallographic Validation : Resolve binding modes to confirm competitive vs. allosteric inhibition .
Methodological Tables
| Parameter | Synthesis Optimization | Biological Assay |
|---|---|---|
| Key Variable | Solvent polarity | Enzyme concentration |
| Optimal Range | DMF (ε=37) | 10–50 nM |
| Impact on Outcome | Higher polarity improves solubility | Excess enzyme reduces signal-to-noise |
| Reference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
